molecular formula C13H12O6S B587823 (6-Methoxynaphthalen-2-yl)acetyl hydrogen sulfate CAS No. 1246819-61-3

(6-Methoxynaphthalen-2-yl)acetyl hydrogen sulfate

Cat. No. B587823
CAS RN: 1246819-61-3
M. Wt: 296.293
InChI Key: GOGMUYHLFAZNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(6-Methoxynaphthalen-2-yl)acetyl hydrogen sulfate” is a chemical compound. It is a derivative of (6-methoxy-2-naphthyl) propanamide . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of (6-methoxynaphthalen-2-yl) propanamide derivatives, which are related to “(6-Methoxynaphthalen-2-yl)acetyl hydrogen sulfate”, has been reported . The synthesis involves the reaction of a hydrazide compound with different aldehydes or acetophenones in ethanol containing a catalytic amount of base . This results in the formation of the required Schiff analogous . Another synthesis method involves the reaction between 2,2-diphenylethan-1-amine and naproxen .


Molecular Structure Analysis

The molecular structure of (6-methoxynaphthalen-2-yl) propanamide derivatives has been analyzed using various techniques . These techniques include 1H, 13C, UV, IR, and mass spectral data . The molecular structure of the title compound is similar to the 2-acetyl-5-methoxyphenyl 2-(6-methoxynaphthalen2-yl) propanoate .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (6-methoxynaphthalen-2-yl) propanamide derivatives have been studied . The reactions involve the formation of Schiff analogous from a hydrazide compound and different aldehydes or acetophenones . Another reaction involves the coupling between naproxen and 2,2-diphenylethylamine via amide bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of (6-methoxynaphthalen-2-yl) propanamide derivatives have been analyzed using various techniques . These techniques include 1H, 13C, UV, IR, and mass spectral data .

Mechanism of Action

The mechanism of action of (6-methoxynaphthalen-2-yl) propanamide derivatives has been explored in the context of their antibacterial activity . Molecular docking simulation was carried out for Enoyl-aceyl carrier protein reductase enzyme, which is responsible for catalyzing the final step of bacterial fatty acid biosynthesis . This enzyme is an attractive target for the development of novel antibacterial agents .

Safety and Hazards

The safety and hazards of related compounds have been reported. For example, 2-Acetyl-6-methoxynaphthalene, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research on (6-methoxynaphthalen-2-yl) propanamide derivatives could involve further exploration of their antibacterial properties . There is a need for developing new antibiotic agents due to the problem of antibiotic resistance . The development of new antibiotics could involve identifying and exploiting new molecular targets of pathogenic strains .

properties

IUPAC Name

sulfo 2-(6-methoxynaphthalen-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6S/c1-18-12-5-4-10-6-9(2-3-11(10)8-12)7-13(14)19-20(15,16)17/h2-6,8H,7H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGMUYHLFAZNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747476
Record name (6-Methoxynaphthalen-2-yl)acetyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demethyl Naproxen Sulfate

CAS RN

1246819-61-3
Record name (6-Methoxynaphthalen-2-yl)acetyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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